molecular formula C22H4Cl2F40O4S B3040724 Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate CAS No. 232587-52-9

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate

Cat. No.: B3040724
CAS No.: 232587-52-9
M. Wt: 1195.2 g/mol
InChI Key: NVUNFQIFSFYXLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate typically involves the reaction of 11-chloro-1H,1H-perfluoroundecanol with sulfuric acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques such as HPLC (High-Performance Liquid Chromatography) to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(11-chloro-1H,1H-perfluorooctyl) sulphate
  • Bis(11-chloro-1H,1H-perfluorodecyl) sulphate
  • Bis(11-chloro-1H,1H-perfluorododecyl) sulphate

Uniqueness

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is unique due to its specific chain length and the presence of chlorine atoms, which confer distinct chemical properties and reactivity . This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

bis(11-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H4Cl2F40O4S/c23-21(61,62)19(57,58)17(53,54)15(49,50)13(45,46)11(41,42)9(37,38)7(33,34)5(29,30)3(25,26)1-67-69(65,66)68-2-4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(24,63)64/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUNFQIFSFYXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H4Cl2F40O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate

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